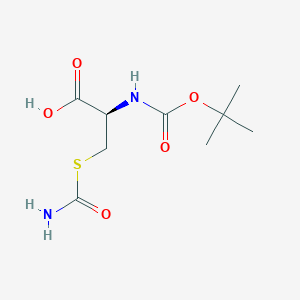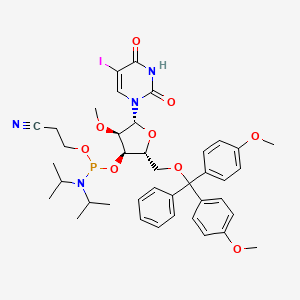
5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEN-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is a nucleoside phosphoramidite containing an iodouridine nucleoside with a 2’-O-methyl group. This compound is primarily used in the synthesis of special oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite typically involves the protection of the hydroxyl groups of the nucleoside, followed by iodination and methylationThe reaction conditions often include the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is commonly used in coupling reactions to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and oxidizing agents like iodine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which can be used in various applications, including genetic research and therapeutic development .
科学研究应用
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of probes and primers for PCR and other molecular biology techniques.
Medicine: Utilized in the design of antisense oligonucleotides and siRNA for gene therapy.
Industry: Applied in the production of diagnostic kits and therapeutic agents
作用机制
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can inhibit or modify the expression of target genes. The molecular targets and pathways involved include RNA interference and antisense mechanisms, which are crucial for gene regulation and therapeutic interventions .
相似化合物的比较
Similar Compounds
5’-O-DMTr-2’-O-methyl-uridine-3’-Methoxy-phosphoramidite: Similar in structure but lacks the iodine atom.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl-phosphonamidite: Contains a different nucleoside base and is used for similar applications
Uniqueness
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is unique due to the presence of the iodine atom, which allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly valuable for creating specialized oligonucleotides with unique properties .
属性
分子式 |
C40H48IN4O9P |
|---|---|
分子量 |
886.7 g/mol |
IUPAC 名称 |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1 |
InChI 键 |
HKRBVLVOTKMIQV-NITXCQAWSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


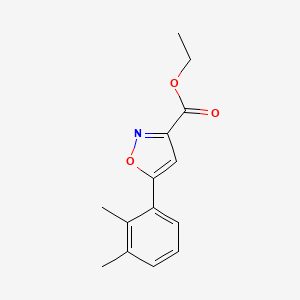

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
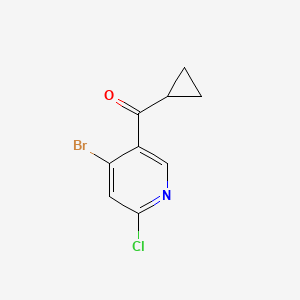

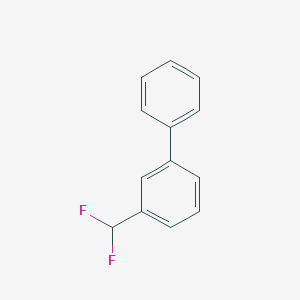
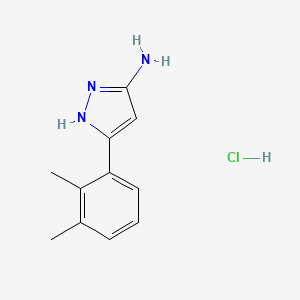
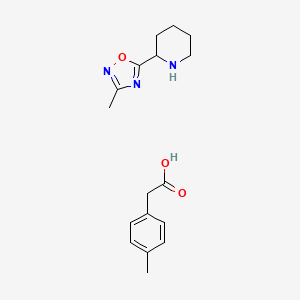
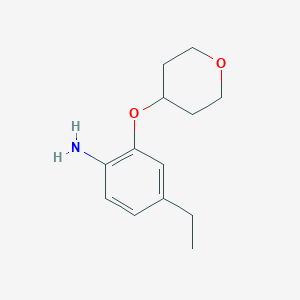
![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

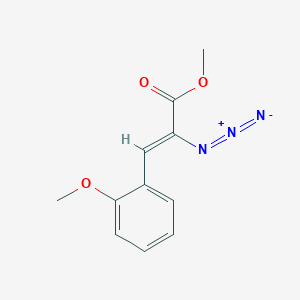
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
